molecular formula C14H12FNO4S B492075 2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid CAS No. 327105-31-7

2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid

Cat. No. B492075
M. Wt: 309.31g/mol
InChI Key: MFUIVWQODKKIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid” is a chemical compound with the molecular formula C14H12FNO4S . It is a derivative of benzoic acid, which is a common component in a variety of products .

Scientific Research Applications

  • Computational Chemistry and Metabolism : A study by Ghauri et al. (1992) examined the computed molecular properties of a series of substituted benzoic acids, including 2-, 3-, and 4-fluorobenzoic acids, and their metabolic fates in rats. The research revealed that phase II glucuronidation or glycine conjugation reactions dominated the metabolism of these compounds, with certain compounds forming ester glucuronides or glycine conjugates. This study provides insight into the drug-metabolizing enzyme active sites and benzoate metabolism (Ghauri et al., 1992).

  • Synthesis of Fluorine-18-Labeled Compounds for PET Imaging : Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging. This research involved the use of 2-fluoro-4-methylbenzoic acid and aimed at creating compounds with potential applications in medical imaging and diagnostics (Wang et al., 2014).

  • Crystal Structure Analysis : A study by Suchetan et al. (2015) investigated the crystal structures of compounds closely related to 2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid. This research focused on the intermolecular interactions and crystal packing patterns, providing insights into the structural aspects of these compounds (Suchetan et al., 2015).

  • Use in Detecting Aromatic Metabolites in Methanogenic Consortiums : Londry and Fedorak (1993) utilized fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium. Their work suggests the transformation of methyl groups to methane, integrating the pathway for methanogenic degradation of m-cresol with those for anaerobic metabolism of many phenols (Londry & Fedorak, 1993).

  • Mixed-Ligand Copper(II)-Sulfonamide Complexes : Research by González-Álvarez et al. (2013) explored the impact of sulfonamide derivatives on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. This study could have implications for understanding the therapeutic potential and mechanisms of action of these complexes in cancer treatment (González-Álvarez et al., 2013).

properties

IUPAC Name

2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-8-10(15)6-7-13(9)21(19,20)16-12-5-3-2-4-11(12)14(17)18/h2-8,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUIVWQODKKIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid

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